molecular formula C12H19NO4 B14906824 4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid

4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid

Cat. No.: B14906824
M. Wt: 241.28 g/mol
InChI Key: CPKOAZHMZZBEGT-UHFFFAOYSA-N
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Description

4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C12H19NO4 It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring containing one nitrogen atom and one oxygen atom

Preparation Methods

The synthesis of 4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with cyclopentylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclopentyl ring, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce alcohols.

Scientific Research Applications

4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its morpholine ring is a common motif in many pharmaceuticals, making it a promising scaffold for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid can be compared with other morpholine derivatives, such as:

    Morpholine-4-carboxylic acid: This compound has a similar structure but lacks the cyclopentylacetyl group. It is used in various chemical and pharmaceutical applications.

    4-(2-Bromophenyl)morpholine-2-carboxylic acid: This derivative contains a bromophenyl group instead of a cyclopentylacetyl group. It is studied for its potential biological activities.

    4-[(2-Methoxyphenyl)morpholine-2-carboxylic acid: This compound has a methoxyphenyl group and is used in the synthesis of other organic molecules.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

4-(2-cyclopentylacetyl)morpholine-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c14-11(7-9-3-1-2-4-9)13-5-6-17-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16)

InChI Key

CPKOAZHMZZBEGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)N2CCOC(C2)C(=O)O

Origin of Product

United States

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